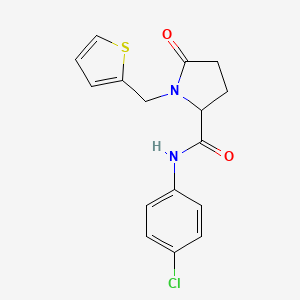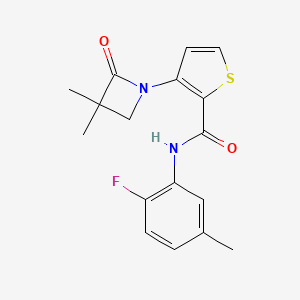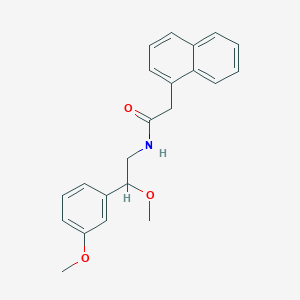![molecular formula C22H27N3O4S B2610528 1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine CAS No. 609792-36-1](/img/structure/B2610528.png)
1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, also known as PPSB, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
G Protein-Biased Dopaminergics
1-(2-Methoxyphenyl)piperazine compounds demonstrate potential as G protein-biased dopamine receptor partial agonists. They show promise in activating G proteins over β-arrestin recruitment at dopamine D2 receptors, which could be significant for developing novel therapeutics for conditions like psychosis and schizophrenia. (Möller et al., 2017)
Serotonin Antagonism
This class of compounds, including analogues of 1-(2-methoxyphenyl)piperazine, has been studied for their role as serotonin antagonists, with specific focus on 5-HT1A receptor interaction. Such compounds could have implications in treating disorders related to serotonin dysfunction. (Raghupathi et al., 1991)
Fluorescent Ligands for Receptor Visualization
Derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized with fluorescent properties, providing tools for visualizing 5-HT1A receptors in cellular models. This could aid in more detailed studies of receptor distribution and function. (Lacivita et al., 2009)
Crystal Structure Analysis
Research into the crystal structure and molecular interactions of related piperazine derivatives enhances our understanding of their chemical properties and potential pharmacological applications. (Kumara et al., 2017)
Antimicrobial and Antihypertensive Effects
Some piperazine derivatives have shown antiarrhythmic, antihypertensive, and antimicrobial activities, suggesting their potential use in treating cardiovascular diseases and infections. (Malawska et al., 2002)
Antimicrobial Activities of Triazole Derivatives
Piperazine compounds have been synthesized as part of novel triazole derivatives, displaying promising antimicrobial activities against various pathogens, indicating their potential use in infectious disease management. (Bektaş et al., 2007)
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
Research into bis(heteroaryl)piperazines, including derivatives of 1-(2-methoxyphenyl)piperazine, has opened avenues for developing non-nucleoside inhibitors of HIV-1 reverse transcriptase, potentially contributing to HIV/AIDS treatment. (Romero et al., 1994)
Antimicrobial Activity of Pyridine Derivatives
Piperazine derivatives have been explored in the synthesis of new pyridine compounds, showing varied and modest antimicrobial activity, suggesting their potential application in antimicrobial therapies. (Patel et al., 2011)
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-29-21-7-3-2-6-20(21)23-14-16-24(17-15-23)22(26)18-8-10-19(11-9-18)30(27,28)25-12-4-5-13-25/h2-3,6-11H,4-5,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVPCPNRIPWWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)

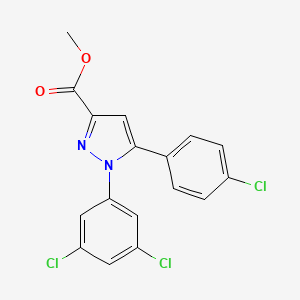

![(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2610450.png)
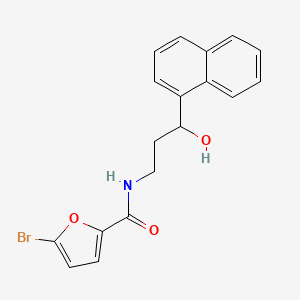

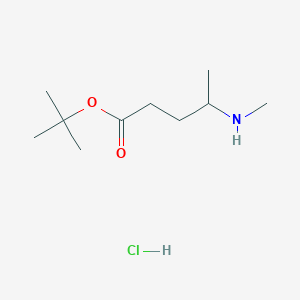
![4-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2610455.png)

